molecular formula C19H22N2O2 B14367748 6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol) CAS No. 91915-32-1

6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)

Cat. No.: B14367748
CAS No.: 91915-32-1
M. Wt: 310.4 g/mol
InChI Key: RYFZIMYZXRSSOY-UHFFFAOYSA-N
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Description

6,6’-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of azanylylidene groups and cyclohexa-2,4-dien-1-ol moieties, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol) typically involves the reaction of 1,3-diaminopropane with substituted salicylaldehydes. One common method includes dissolving 4-bromosalicylaldehyde in methanol and adding 1,3-diaminopropane to the solution. The mixture is then refluxed at 80°C for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6’-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azanylylidene groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

6,6’-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6’-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol) involves its interaction with specific molecular targets. The azanylylidene groups can form coordination bonds with metal ions, leading to the formation of metal complexes. These complexes can exhibit various catalytic activities, depending on the metal center and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol) is unique due to its specific structural arrangement, which allows it to form stable metal complexes with distinct catalytic properties

Properties

CAS No.

91915-32-1

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

6-[2-[3-[2-(6-hydroxycyclohexa-2,4-dien-1-ylidene)ethylideneamino]propylimino]ethylidene]cyclohexa-2,4-dien-1-ol

InChI

InChI=1S/C19H22N2O2/c22-18-8-3-1-6-16(18)10-14-20-12-5-13-21-15-11-17-7-2-4-9-19(17)23/h1-4,6-11,14-15,18-19,22-23H,5,12-13H2

InChI Key

RYFZIMYZXRSSOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(=CC=NCCCN=CC=C2C=CC=CC2O)C=C1)O

Origin of Product

United States

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